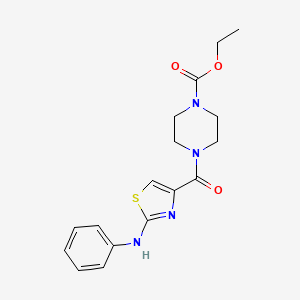

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-anilino-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-2-24-17(23)21-10-8-20(9-11-21)15(22)14-12-25-16(19-14)18-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZABHBOVBARDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea.

Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction involving aniline.

Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the thiazole derivative.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring , a piperazine ring , and an ethyl ester functional group , contributing to its unique chemical properties. The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : Reacting ethyl bromopyruvate with thiourea.

- Introduction of the Phenylamino Group : Achieved through nucleophilic substitution with aniline.

- Formation of the Piperazine Ring : Synthesized separately and coupled with the thiazole derivative.

- Esterification : The final step introduces the ethyl ester group.

These steps can be optimized for industrial production to enhance yield and purity using advanced techniques such as high-pressure reactors and automated synthesis equipment.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties, particularly against various Candida species and other fungi. In antifungal assays, derivatives of this compound have shown potent activity against Aspergillus fumigatus and Syncephalastrum racemosum, often outperforming standard antifungal agents like nystatin. The minimum inhibitory concentration (MIC) values and zones of inhibition were used to assess efficacy.

Antitumor Properties

Thiazole derivatives, including this compound, have been investigated for their anticancer potential. Studies demonstrate that thiazoles can induce cytotoxic effects in various cancer cell lines. For instance, structural activity relationship (SAR) analyses reveal that modifications on the thiazole ring significantly influence antitumor activity, with specific substitutions enhancing efficacy against cancer cells .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes or receptors critical for cellular functions. This interaction may disrupt normal cellular processes, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

- A study demonstrated that thiazole-integrated compounds exhibited significant anticancer activity against Jurkat cells, showcasing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Another investigation focused on the synthesis of new thiazole compounds that displayed potent immunomodulatory effects alongside cytotoxicity against macrophage cell lines .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate?

- Methodological Answer : Multi-step synthesis typically involves condensation of thiazole intermediates with activated piperazine derivatives. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity, while temperature control (0–25°C) prevents thermal degradation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR spectroscopy : Assign proton environments via -NMR (e.g., distinguishing piperazine N–H protons at δ 2.5–3.5 ppm from thiazole aromatic protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Use SHELX software for single-crystal structure determination to resolve stereochemical uncertainties (e.g., piperazine ring conformation) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns for functional group validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to assess potency .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins (e.g., values < 1 µM indicate high potency) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses within target active sites (e.g., ATP-binding pockets of kinases). Focus on hydrogen bonding with thiazole carbonyl groups and piperazine-mediated van der Waals interactions .

- QSAR studies : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity data to prioritize synthetic targets .

- MD simulations : GROMACS-based simulations (100 ns) assess complex stability and identify critical residue interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch reproducibility : Verify purity via HPLC (C18 column, acetonitrile/water gradient) and exclude solvent residues (e.g., DMSO) via -NMR .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize data across labs .

- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify promiscuous binding, explaining variability in IC values .

Q. How can thermal stability and degradation pathways be characterized for formulation studies?

- Methodological Answer :

- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min under N) identifies decomposition temperatures (>200°C suggests suitability for oral formulations) .

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions; monitor via LC-MS to identify labile groups (e.g., ester hydrolysis) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., sitting-drop method) with 2:1 DMSO:isopropanol mixtures to induce slow nucleation .

- Co-crystallization : Add small-molecule additives (e.g., PEG 4000) to stabilize lattice formation .

Methodological Notes for Collaborative Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.